molecular formula C25H21F3N2O5 B10896669 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide

Cat. No.: B10896669
M. Wt: 486.4 g/mol
InChI Key: MAKYZKPDYAUCNC-UHFFFAOYSA-N
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Description

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE is a complex organic compound that features a combination of indene, nitro, and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the indene derivative, followed by the introduction of the nitro and trifluoroethoxy groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, if used as a drug, it may bind to particular enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE stands out due to its combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H21F3N2O5

Molecular Weight

486.4 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide

InChI

InChI=1S/C25H21F3N2O5/c26-25(27,28)15-35-23-12-20(11-21(13-23)30(32)33)29-24(31)19-6-1-3-16(9-19)14-34-22-8-7-17-4-2-5-18(17)10-22/h1,3,6-13H,2,4-5,14-15H2,(H,29,31)

InChI Key

MAKYZKPDYAUCNC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)NC4=CC(=CC(=C4)OCC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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